BE“GHE Validation & Comparative

Check Availability & Pricing

Spectroscopic Validation of 2-Fluoro-5-
nitrophenylacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Fluoro-5-nitrophenylacetic acid

Cat. No.: B184392

This guide provides a comprehensive spectroscopic analysis for the structural validation of 2-
Fluoro-5-nitrophenylacetic acid. Designed for researchers, scientists, and professionals in
drug development, this document presents a comparative analysis with structurally related
compounds, supported by experimental and predicted data.

Structural and Physical Properties Comparison

The structural integrity and purity of 2-Fluoro-5-nitrophenylacetic acid can be initially
assessed by its physical properties and then confirmed through detailed spectroscopic
analysis. A comparison with its isomer, a non-fluorinated analog, and a chloro-substituted

analog highlights the influence of substituent position and electronegativity on these
characteristics.
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2-
2-Fluoro-5- 5-Fluoro-2- . 2-Chloro-5-
. ) Nitrophenylac . .
nitrophenylace nitrophenylace . . nitrobenzoic
Property ] ) ] ] etic acid (Non- ]
tic acid tic acid . acid (Chloro
fluorinated
(Target) (Isomer) Analog)
Analog)
Molecular
CsHeFNOa4 CsHeFNO4 CsH7NOa4 C7HaCINOa
Formula
Molecular Weight  199.14 g/mol 199.14 g/mol 181.15 g/mol 201.56 g/mol [1]
CAS Number 195609-18-8 29640-98-0 3740-52-1 2516-96-3[1]
Melting Point 149-150 °C 153-157 °C 139-142 °C 140-142 °C

Spectroscopic Data Comparison

Spectroscopic techniques provide detailed information about the molecular structure. The

following tables summarize the expected and observed data for the target compound and its

alternatives.

'H NMR Spectroscopy Data (Predicted)

Predicted chemical shifts (d) in ppm relative to TMS.

S 2-Fluoro-5- 5-Fluoro-2- 2- 2-Chloro-5-
roton

. nitrophenylace nitrophenylace Nitrophenylac nitrobenzoic
Assignment . . ] . . . .

tic acid tic acid etic acid acid

-CH2z- ~3.8 ~3.9 ~4.1 N/A
Aromatic H H-3: ~7.4 (dd) H-3: ~7.8 (dd) H-3: ~7.7 (m) H-3: ~8.6 (d)
H-4: ~8.2 (ddd) H-4: ~7.3 (ddd) H-4: ~7.6 (m) H-4: ~8.5 (dd)
H-6: ~8.0 (dd) H-6: ~7.6 (dd) H-5: ~7.5 (m) H-6: ~8.2 (d)
H-6: ~8.2 (m)
-COOH ~11.0 (s, br) ~11.0 (s, br) ~10.9 (s, br) ~13.0 (s, br)
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3C NMR Spectroscopy Data (Predicted)

Predicted chemical shifts (d) in ppm.

o 2-Fluoro-5- 5-Fluoro-2- 2- 2-Chloro-5-
arbon
. nitrophenylace nitrophenylace Nitrophenylac nitrobenzoic

Assignment . . ] . . . .

tic acid tic acid etic acid acid
-CHz2- ~35 ~35 ~36 N/A
Aromatic C C-1: ~125 (d) C-1: ~135 (d) C-1: ~129 C-1: ~132
C-2: ~160 (d,

C-2: ~148 (d) C-2: ~149 C-2: ~131
1JCF)
C-3: ~118 (d) C-3: ~126 (d) C-3: ~134 C-3: ~130

C-4: ~115 (d,
C-4: ~128 (d) C-4: ~129 C-4: ~125

2JCF)

C-5: ~163 (d,
C-5: ~141 C-5: ~125 C-5: ~146

1JCF)

C-6: ~116 (d,
C-6: ~123 (d) C-6: ~134 C-6: ~140

2JCF)
-COOH ~171 ~171 ~172 ~164

F NMR Spectroscopy Data (Predicted)

Predicted chemical shifts (8) in ppm relative to CFCls.

Compound Predicted *°F Chemical Shift
2-Fluoro-5-nitrophenylacetic acid ~-1151t0 -125
5-Fluoro-2-nitrophenylacetic acid ~-110to -120

Infrared (IR) Spectroscopy Data
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2-Fluoro-5-
Functional Group nitrophenylacetic
acid (Predicted)

2-Nitrophenylacetic
acid (Experimental)

[2]

2-Chloro-5-
nitrobenzoic acid
(Experimental)[1]

O-H stretch 3200-2500 cm™1
(Carboxylic Acid) (broad)

Conforms to structure

Conforms to structure

C-H stretch (Aromatic)  3100-3000 cm™1

Conforms to structure

Conforms to structure

~1700 cm™1

~1700 cm™1

C=0 stretch
) ) ~1700 cm™?
(Carboxylic Acid)
C=C stretch
) ~1600, ~1475 cm™?
(Aromatic)

~1600, ~1480 cm~?

~1600, ~1470 cm™1

~1530 cm~1 (asym),

N-O stretch (Nitro)
~1350 cm~t (sym)

~1520 cm~1 (asym),
~1350 cm~t (sym)

~1530 cm~1 (asym),
~1350 cm~t (sym)

C-F stretch ~1250 cm™!

N/A

N/A

C-Cl stretch N/A

N/A

~740 cm™1

Mass Spectrometry (MS) Data

Key Fragmentation Peaks

Compound Molecular lon (M%)
(m/z)

2-Fluoro-5-nitrophenylacetic 199 154 ([M-COOH]*), 124, 108,
acid 79
5-Fluoro-2-nitrophenylacetic 199 154 ([M-COOH]%), 124, 108,
acid 79
2-Nitrophenylacetic acid 181 136 ([M-COOH]*), 106, 90, 78

_ _ _ _ 184/186 ([M-OH]*), 156/158,
2-Chloro-5-nitrobenzoic acid 201/203 (isotope pattern)

122, 99, 75[3]

Experimental Workflow and Protocols

The structural validation of 2-Fluoro-5-nitrophenylacetic acid follows a logical workflow,

beginning with sample preparation and proceeding through various spectroscopic analyses.
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Caption: Workflow for the Spectroscopic Validation of 2-Fluoro-5-nitrophenylacetic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated
solvent (e.g., DMSO-ds, CDClI3) in a 5 mm NMR tube.
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'H NMR: Acquire the spectrum using a 400 MHz or higher spectrometer. Typical parameters
include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

13C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance
and sensitivity of 13C, a greater number of scans (e.g., 1024 or more) and a longer relaxation
delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

19F NMR: Acquire the spectrum, often using a broadband probe tuned to the fluorine
frequency. *H decoupling may be applied to simplify the spectrum. Chemical shifts are
referenced to an external standard like CFCls.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
common. A small amount of the solid is placed on the ATR crystal, and pressure is applied to
ensure good contact. Alternatively, a KBr pellet can be prepared by mixing a small amount of
the sample with dry KBr and pressing it into a transparent disk.

Data Acquisition: Record the spectrum over a range of 4000-400 cm~*. A background
spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the
sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like
methanol or acetonitrile.

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization
method, such as Electrospray lonization (ESI) or Electron Impact (El). For ESI, the sample is
infused directly or via liquid chromatography. For El, the sample is typically introduced
through a gas chromatograph or a direct insertion probe. The mass analyzer separates the
ions based on their mass-to-charge ratio (m/z).

Comparative Analysis and Conclusion

The predicted spectroscopic data for 2-Fluoro-5-nitrophenylacetic acid is consistent with its

proposed structure. The *H and 3C NMR spectra are expected to show characteristic shifts and
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coupling patterns arising from the substitution on the aromatic ring. The presence of fluorine is
definitively confirmed by °F NMR and the observation of C-F coupling in the 13C NMR
spectrum. IR spectroscopy confirms the presence of the carboxylic acid and nitro functional
groups. Mass spectrometry provides the molecular weight and fragmentation patterns
consistent with the structure.

Comparison with the isomeric 5-Fluoro-2-nitrophenylacetic acid reveals subtle but predictable
differences in the aromatic region of the NMR spectra due to the different electronic
environments of the protons and carbons. The absence of a fluorine signal and C-F coupling in
the spectra of 2-Nitrophenylacetic acid provides a clear point of differentiation. The comparison
with 2-Chloro-5-nitrobenzoic acid highlights the distinct influence of different halogen
substituents on the chemical shifts.

In conclusion, a combination of NMR (*H, 13C, 1°F), IR, and Mass Spectrometry provides a
robust and comprehensive dataset for the unequivocal validation of the structure of 2-Fluoro-5-
nitrophenylacetic acid. The comparative data presented in this guide serves as a valuable
reference for researchers working with this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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